N-(3-methoxysulfonothioylpropyl)-2,2,5,5-tetramethyl-1-oxidopyrrole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxysulfonothioylpropyl)-2,2,5,5-tetramethyl-1-oxidopyrrole-3-carboxamide is a complex organic compound with a unique structure that includes a pyrrole ring, a sulfonothioyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxysulfonothioylpropyl)-2,2,5,5-tetramethyl-1-oxidopyrrole-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrrole ring. The pyrrole ring can be synthesized through a Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. The sulfonothioyl group is introduced through a nucleophilic substitution reaction, where a suitable sulfonothioyl chloride reacts with the pyrrole derivative under basic conditions. The final step involves the formation of the carboxamide group through an amidation reaction, where the carboxylic acid derivative of the pyrrole reacts with an amine in the presence of a coupling agent such as EDC·HCl .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxysulfonothioylpropyl)-2,2,5,5-tetramethyl-1-oxidopyrrole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfonothioyl group can be oxidized to form sulfonyl derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as thiols, amines, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-methoxysulfonothioylpropyl)-2,2,5,5-tetramethyl-1-oxidopyrrole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of N-(3-methoxysulfonothioylpropyl)-2,2,5,5-tetramethyl-1-oxidopyrrole-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
2,3-dimethoxybenzamides: Known for their antioxidant and antibacterial activities.
3-acetoxy-2-methylbenzamides: Exhibits similar biological activities and structural features.
Uniqueness
N-(3-methoxysulfonothioylpropyl)-2,2,5,5-tetramethyl-1-oxidopyrrole-3-carboxamide is unique due to its combination of a pyrrole ring with a sulfonothioyl group and a carboxamide group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H23N2O4S2- |
---|---|
Molecular Weight |
335.5 g/mol |
IUPAC Name |
N-(3-methoxysulfonothioylpropyl)-2,2,5,5-tetramethyl-1-oxidopyrrole-3-carboxamide |
InChI |
InChI=1S/C13H23N2O4S2/c1-12(2)9-10(13(3,4)15(12)17)11(16)14-7-6-8-21(18,20)19-5/h9H,6-8H2,1-5H3,(H,14,16)/q-1 |
InChI Key |
HGBNFWIQRMLVPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C(N1[O-])(C)C)C(=O)NCCCS(=O)(=S)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.